molecular formula C12H16O5S B031128 (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol CAS No. 2936-70-1

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B031128
CAS RN: 2936-70-1
M. Wt: 272.32 g/mol
InChI Key: OVLYAISOYPJBLU-UHFFFAOYSA-N
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Description

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol, commonly known as 2H-Pyran-3,4,5-triol, is a heterocyclic organic compound with a molecular formula of C9H14O3S. It is a white to off-white powder with a melting point of 110-112 °C and is soluble in ethanol and methanol. 2H-Pyran-3,4,5-triol has been studied for its potential applications in pharmaceuticals, food additives, and other industrial products.

Mechanism of Action

Target of Action

The primary targets of Phenyl-beta-D-thioglucopyranoside are the sodium-D-glucose cotransporters (SGLT) 1 and 2 . These transporters play a crucial role in glucose reabsorption in the kidneys and glucose absorption in the intestine.

Mode of Action

Phenyl-beta-D-thioglucopyranoside interacts with its targets through a competitive inhibition mechanism . It competes with D-glucose for binding to the SGLT transporters, thereby inhibiting the transporters’ activity. Interestingly, Phenyl-beta-D-thioglucopyranoside has a stronger inhibitory effect on SGLT2 than on SGLT1 .

properties

IUPAC Name

2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLYAISOYPJBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2936-70-1
Record name NSC231833
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol

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